5-Chloro-7-methyl-1H-indazole-3-carboxylic acid
Overview
Description
5-Chloro-7-methyl-1H-indazole-3-carboxylic acid is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that are structurally similar to indoles but with a nitrogen atom at the second position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methyl-1H-indazole-3-carboxylic acid typically involves the chlorination and carboxylation of pyrazine derivatives. One common method involves dissolving anhydrous acetic acid in a three-neck flask, heating and stirring until the substrate dissolves. Phosphorus oxychloride is then slowly added to the solution, and the mixture is refluxed at 90°C for 14 hours. After the reaction is complete, a white precipitate forms, which is filtered, washed with ethyl acetate and ether, and dried to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-methyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can produce oxides and amines, respectively .
Scientific Research Applications
5-Chloro-7-methyl-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It serves as a building block for the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-7-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- Indazole-3-carboxylic acid
- 1H-Indole-3-carboxylic acid
- 5-Chloro-1H-indazole-3-carboxylic acid
Uniqueness
5-Chloro-7-methyl-1H-indazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in the synthesis of novel pharmaceuticals and other biologically active molecules .
Biological Activity
5-Chloro-7-methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in the fields of pharmaceuticals and agriculture. This article delves into its biological properties, synthesis methods, and potential applications, supported by data tables and research findings.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting cell growth in pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and epithelial (A-549) cancer cell lines.
Cell Line | GI50 (nM) | Reference Compound GI50 (nM) |
---|---|---|
Panc-1 | 29 | Erlotinib 33 |
MCF-7 | 33 | Erlotinib 33 |
HT-29 | 42 | Erlotinib 33 |
A-549 | 36 | Erlotinib 33 |
The compound exhibits GI50 values ranging from 29 nM to 78 nM, indicating its efficacy as a potential anticancer agent .
The mechanism through which this compound exerts its biological effects appears to involve interactions with specific molecular targets. It has been documented to inhibit mutant EGFR/BRAF pathways, which are crucial in cancer proliferation .
Applications in Agriculture
In addition to its pharmaceutical potential, this compound has been explored for agricultural applications, particularly as a pesticide or herbicide. Its biological activity against pathogens suggests it could be effective in enhancing crop yields by protecting against various agricultural pests .
Synthesis Methods
Several synthesis methods for this compound have been reported, emphasizing its versatility in pharmaceutical development:
- Condensation Reactions : Utilizing appropriate precursors to form the indazole structure.
- Halogenation : Introduction of chlorine at specific positions to enhance biological activity.
- Carboxylation : Formation of the carboxylic acid group which is critical for its reactivity.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is beneficial:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
6-Amino-5-chloro-3-methyl-1H-indazole-7-carboxylic acid | C₉H₈ClN₃O₂ | Contains an amino group, enhancing solubility |
7-Chloro-1H-indazole-3-carboxylic acid | C₉H₈ClN₂O₂ | Lacks methyl substitution at position seven |
5-Chloro-7-methylindole | C₉H₈ClN | Indole structure instead of indazole |
This table illustrates how the unique combination of halogenation, methylation, and carboxylation in this compound contributes to its distinct biological activity .
Properties
IUPAC Name |
5-chloro-7-methyl-2H-indazole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-4-2-5(10)3-6-7(4)11-12-8(6)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQXQZPIRPZEGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(NN=C12)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652144 | |
Record name | 5-Chloro-7-methyl-2H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887578-97-4 | |
Record name | 5-Chloro-7-methyl-2H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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